molecular formula C6H11NO2 B3378364 1-Ethylazetidine-2-carboxylic acid CAS No. 1421313-57-6

1-Ethylazetidine-2-carboxylic acid

Cat. No.: B3378364
CAS No.: 1421313-57-6
M. Wt: 129.16 g/mol
InChI Key: WSXZOQFRPRFFSL-UHFFFAOYSA-N
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Description

Contextualization of Azetidine-2-carboxylic Acid Derivatives in Non-canonical Amino Acid Chemistry

The twenty canonical amino acids are the fundamental building blocks of proteins in most living organisms. However, nature's chemical diversity extends far beyond this standard set. Non-canonical amino acids (ncAAs), also known as non-proteinogenic amino acids, are amino acids that are not naturally encoded in the genetic code of organisms. mdpi.com These unique molecules play crucial roles in various biological processes and serve as a rich source of inspiration for the design of novel therapeutic agents and research tools. nih.govacs.org

Azetidine-2-carboxylic acid (Aze) is a fascinating example of a non-canonical amino acid. wikipedia.orgnih.gov It is a structural analog of proline, one of the canonical amino acids, but with a four-membered ring instead of proline's five-membered ring. wikipedia.orgnih.gov This seemingly small difference in ring size has profound consequences for the molecule's conformation and reactivity, making it a valuable tool for probing protein structure and function. nih.govnih.gov The ability of Aze to be mistakenly incorporated into proteins in place of proline has been a key area of study, as it can lead to alterations in protein folding and function. wikipedia.orgnih.govmedchemexpress.com

The study of azetidine-2-carboxylic acid and its derivatives is a vibrant area of research. Scientists are exploring the biosynthesis of these compounds, their natural occurrences, and their potential applications. nih.govnih.gov For instance, the synthesis of L-azetidine-2-carboxylic acid has been achieved through various methods, including multi-step syntheses from starting materials like L-aspartic acid and γ-butyrolactone. clockss.orgresearchgate.net

Significance of 1-Ethylazetidine-2-carboxylic Acid as a Synthetic Target and Research Probe

Within the family of azetidine-2-carboxylic acid derivatives, this compound stands out as a compound of particular interest. The addition of an ethyl group to the nitrogen atom of the azetidine (B1206935) ring introduces new physicochemical properties and potential functionalities. This modification can influence the molecule's polarity, steric bulk, and binding interactions with biological targets.

As a synthetic target, this compound presents an intriguing challenge for organic chemists. The development of efficient and stereoselective synthetic routes to this compound is crucial for enabling its further investigation and potential applications. Its synthesis would likely build upon the established methods for preparing the parent azetidine-2-carboxylic acid, with additional steps for the N-ethylation.

As a research probe, this compound holds promise for a variety of applications. Its structural similarity to proline and azetidine-2-carboxylic acid makes it a potential tool for studying enzymes that recognize or process these amino acids. By comparing the effects of this compound with its parent compounds, researchers can gain valuable insights into the specific structural requirements of these biological systems.

Evolution of Research Perspectives on Small Cyclic Amino Acid Analogs

The study of small cyclic amino acid analogs, such as azetidines and aziridines, has undergone a significant evolution. ru.nl Initially, much of the focus was on understanding their natural occurrence and toxicological effects. nih.govmedchemexpress.com However, the perspective has broadened considerably, with a growing appreciation for the potential of these compounds as building blocks for the synthesis of complex molecules and as probes for biological systems. rsc.orgmdpi.com

The development of new synthetic methodologies has been a driving force in this evolution, enabling the creation of a diverse range of cyclic amino acid analogs with tailored properties. clockss.org This has opened up new avenues for research in areas such as medicinal chemistry, where these compounds are being explored for their potential as enzyme inhibitors and other therapeutic agents. The ability to incorporate these non-canonical amino acids into peptides has also led to the development of novel peptide-based drugs and research tools. nih.gov

The ongoing exploration of the chemical space occupied by small cyclic amino acid analogs continues to yield exciting discoveries. As our understanding of the intricate relationship between chemical structure and biological function deepens, compounds like this compound are poised to play an increasingly important role in advancing chemical research.

Data Table

Compound NameCAS NumberMolecular Formula
This compound1421313-57-6C6H11NO2
Azetidine-2-carboxylic acid2133-34-8C4H7NO2
(R)-Azetidine-2-carboxylic acid7729-30-8C4H7NO2
L-Azetidine-2-carboxylic acid2133-34-8C4H7NO2
Proline147-85-3C5H9NO2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-7-4-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXZOQFRPRFFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Ethylazetidine 2 Carboxylic Acid and Its Analogs

Stereoselective Access to Azetidine-2-carboxylic Acid Scaffolds

Achieving stereocontrol is paramount in the synthesis of azetidine-2-carboxylic acid derivatives, as the biological activity of these molecules is often dependent on their specific stereochemistry. Modern synthetic strategies focus on establishing the desired chirality at the C2 position in a predictable and efficient manner. These methods can be broadly categorized into asymmetric approaches using various sources of chirality and syntheses starting from stereodefined precursors like epoxides.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure azetidine-2-carboxylic acids, bypassing the need for classical resolution of racemic mixtures. These strategies employ chiral auxiliaries, intramolecular reactions, biocatalysis, and metal-catalyzed reductions to induce stereoselectivity.

A well-established method for asymmetric synthesis involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. In the context of azetidine (B1206935) synthesis, optically active amines are frequently used as both a source of chirality and as the nitrogen atom for the heterocyclic ring. nih.govrsc.org

One common and effective chiral auxiliary is α-methylbenzylamine, which is commercially available in both enantiomeric forms at a low cost. nih.gov For example, (S)-1-phenylethylamine can be reacted with a suitable difunctionalized substrate, such as dimethyl 2,4-dibromopentanedioate, to form diastereomeric azetidine derivatives that can be separated by chromatography. rsc.org The auxiliary guides the cyclization, and its subsequent removal by hydrogenolysis yields the enantiomerically pure azetidine-2-carboxylic acid. nih.govrsc.org Another powerful auxiliary is the Ellman tert-butanesulfinamide, which can be condensed with a 1,3-bis-electrophile to provide a three-step, scalable route to C2-substituted azetidines. acs.org

Chiral AuxiliaryStarting MaterialKey ReactionOutcomeReference
(S)-1-PhenylethylamineDimethyl 2,4-dibromopentanedioateDiastereoselective CyclizationSeparable diastereomers of dimethyl 1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate rsc.orgrsc.org
(R)-α-Methylbenzylamine(Starting from inexpensive chemicals)Intramolecular AlkylationPractical quantities of both enantiomers of azetidine-2-carboxylic acid nih.gov
tert-Butanesulfinamide3-Chloropropanal (1,3-bis electrophile)Condensation & CyclizationScalable synthesis of C2-substituted azetidines in good yields and diastereoselectivity acs.org

The formation of the strained four-membered azetidine ring is often accomplished via an intramolecular S_N2 reaction, where a nitrogen nucleophile displaces a leaving group at the γ-position. frontiersin.orgnih.gov This intramolecular alkylation is a key step in many synthetic routes. nih.gov For instance, a practical synthesis of both enantiomers of azetidine-2-carboxylic acid utilizes an intramolecular 4-exo-tet alkylation as the crucial ring-forming step. nih.gov

The process typically starts from a chiral precursor, such as L-aspartic acid. clockss.org The starting material is converted through several steps into a linear molecule containing a nucleophilic amine and a carbon atom with a good leaving group (e.g., iodide or tosylate) at the appropriate distance. clockss.org The cyclization is then induced by a base, leading to the formation of the N-protected azetidine ring. This strategy is robust and has been applied to multigram-scale syntheses without the need for column chromatography. clockss.org

PrecursorKey StepConditionsProductReference
N-Boc-L-homoserine derivative (iodide)Direct N-alkylation-N-Boc-azetidine-2-carboxylate clockss.org
γ-amino-α-chlorobutyric acidCyclizationBarium hydroxideAzetidine-2-carboxylic acid wikipedia.org
N-Ts-protected iodo-amino acid esterIntramolecular CyclizationCs₂CO₃ in MeCNN-Ts-L-Azetidine-2-carboxylate (94% yield) clockss.org

Biocatalysis offers a powerful and environmentally friendly alternative for producing enantiomerically pure compounds. Whole-cell biocatalysts or isolated enzymes can perform highly selective transformations under mild conditions. In the synthesis of azetidine-2-carboxylic acids, enantioselective biotransformations of racemic precursors have been shown to be highly efficient.

For example, the whole-cell catalyst Rhodococcus erythropolis AJ270 has been used to resolve racemic 1-benzylazetidine-2-carbonitriles. This biotransformation proceeds through the combined action of a non-enantioselective nitrile hydratase, which converts the nitrile to an amide, and a highly R-enantioselective amidase, which hydrolyzes the (R)-amide to the corresponding carboxylic acid. This kinetic resolution allows for the separation of the (S)-amide and the (R)-acid, both in high yields and with excellent enantiomeric excess (ee >99.5%). In nature, azetidine-2-carboxylic acid synthases (AZE synthases) catalyze the formation of the compound via an intramolecular cyclization of S-adenosylmethionine (SAM). nih.govnih.gov

BiocatalystSubstrateMechanismProductsEnantiomeric Excess (ee)
Rhodococcus erythropolis AJ270Racemic 1-benzylazetidine-2-carbonitrilesKinetic resolution via nitrile hydratase and R-selective amidase(S)-azetidine-2-carboxamide and (R)-azetidine-2-carboxylic acid>99.5%
AZE Synthase (e.g., AzeJ, VioH)S-adenosylmethionine (SAM)Intramolecular 4-exo-tet cyclizationAzetidine-2-carboxylic acid (AZE)Naturally produced enantiomer

Metal-catalyzed asymmetric reduction is a powerful tool for creating chiral centers. This approach can be applied to the synthesis of azetidine-2-carboxylic acids by reducing a prochiral unsaturated precursor, such as an azetine-2-carboxylic acid. The synthesis of a library of 2-azetidinylcarboxylic acids has been achieved through an organometallic route to create unsaturated carboxylic acid precursors, followed by a metal-catalyzed asymmetric reduction. acs.org

While the reduction of azetidin-2-ones (β-lactams) to azetidines is a more common method, often using reagents like diborane (B8814927) or alanes, specific metal-catalyzed asymmetric hydrogenations of azetine precursors provide direct access to the chiral acid derivatives. acs.org The choice of metal catalyst and chiral ligand is crucial for achieving high diastereo- and enantioselectivity. acs.org

Precursor TypeReactionCatalyst TypeProductReference
Unsaturated azetinyl-carboxylic acidsAsymmetric HydrogenationChiral metal complexes (e.g., Rhodium, Ruthenium)Enantioenriched Azetidine-2-carboxylic acids acs.org
Azetidin-2-ones (β-lactams)ReductionDiborane, LiAlH₄, AlanesN-substituted azetidines acs.org

Synthesis from Oxirane Precursors

The synthesis of azetidines from epoxy amines represents an effective strategy that leverages the reactivity of strained three-membered rings. frontiersin.orgfrontiersin.org This method typically involves an intramolecular aminolysis of a 3,4-epoxy amine, where the amine attacks one of the epoxide carbons to form the four-membered azetidine ring. nih.gov

A notable advancement in this area is the use of Lanthanide(III) triflates, such as La(OTf)₃, as catalysts. frontiersin.orgfrontiersin.org These Lewis acids can promote the highly regioselective intramolecular aminolysis of cis-3,4-epoxy amines. The reaction proceeds efficiently to afford substituted 3-hydroxyazetidines in high yields. frontiersin.org A key advantage of this method is its tolerance of various functional groups, including acid-sensitive protecting groups like Boc and PMB, as well as nitriles and sulfides. frontiersin.orgnih.gov The starting epoxy amines can be synthesized from corresponding alkenes, providing a versatile entry point to a range of azetidine analogs.

PrecursorCatalystSolventKey FeaturesReference
cis-3,4-Epoxy aminesLa(OTf)₃1,2-dichloroethane (DCE)High regioselectivity (C3-attack), high yields, tolerance of acid-sensitive groups. frontiersin.orgnih.govfrontiersin.org
TosyloxiraneVarious primary amines (3 equiv.)EtOHTandem ring-opening/ring-closing procedure. Good yields for alkyl amines. thieme-connect.com

Organometallic Routes to Unsaturated Carboxylic Acid Precursors

The construction of the azetidine ring often begins with the synthesis of suitable open-chain precursors. Organometallic chemistry offers powerful tools for creating unsaturated carboxylic acid precursors, which can then be cyclized to form the azetidine core. researchgate.net A key strategy involves the use of organometallic reagents to facilitate carbon-carbon bond formation, leading to precursors with the necessary functionality for subsequent ring closure. For instance, metal-catalyzed cross-coupling reactions can be employed to construct the carbon skeleton of the precursor. Subsequent metal-catalyzed asymmetric reduction can then be used to produce a library of 2-azetidinylcarboxylic acids. researchgate.net

N-Alkylation Strategies for 1-Ethylazetidine-2-carboxylic Acid

Once the azetidine-2-carboxylic acid core is synthesized, the next critical step is the introduction of the ethyl group onto the nitrogen atom.

The N-ethyl group is typically introduced via N-alkylation of the azetidine-2-carboxylate precursor. This reaction involves treating the secondary amine of the azetidine ring with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. clockss.org The choice of base and solvent is crucial to ensure efficient alkylation while minimizing side reactions. Phase-transfer catalysis can be an effective method for the N-alkylation of azetidines, which lack activating groups that would otherwise increase the acidity of the N-H bond. phasetransfercatalysis.com

In many synthetic routes, the carboxylic acid functionality and the secondary amine of the azetidine ring require protection to prevent unwanted side reactions during the N-alkylation step. organic-chemistry.orglumenlearning.com The carboxyl group is often protected as an ester, such as a tert-butyl ester, which can be removed under acidic conditions. clockss.org The nitrogen atom can be protected with a variety of groups, such as the tert-butoxycarbonyl (Boc) group, which is also acid-labile. clockss.orgorganic-chemistry.org

An orthogonal protecting group strategy is often employed, allowing for the selective deprotection of one functional group while the other remains protected. organic-chemistry.org For example, after N-alkylation, the Boc group can be selectively removed to yield the N-ethylated azetidine with the ester group intact, or vice versa. The tert-butoxythiocarbonyl (Botc) group has been shown to be an effective protecting group for the azetidine nitrogen, facilitating lithiation and electrophile trapping. acs.org This group is more acid-labile than the Boc group and can also be removed under thermal conditions. acs.org

Functionalization and Derivatization Strategies

Further chemical modifications of this compound can be performed to create a diverse range of analogs.

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations. rsc.org It can be converted into esters, amides, or reduced to the corresponding alcohol. These transformations allow for the introduction of different functional groups and the exploration of the chemical space around the azetidine core.

Homologation reactions are chemical processes that lengthen a carbon chain by a single methylene (B1212753) (-CH2-) unit. wikipedia.org In the context of this compound, homologation of the carboxylic acid group would result in 1-ethylazetidine-2-acetic acid.

One of the most well-known methods for the one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis. wikipedia.org This multi-step procedure involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement in the presence of a catalyst, such as silver oxide, yields the homologated ester, which can then be hydrolyzed to the carboxylic acid.

More contemporary methods for homologation offer direct and more general procedures. acs.org For instance, a method involving the reaction of aldehydes with trichloromethide followed by reductive ring-opening under basic conditions provides homologated carboxylic acids in high yields. organic-chemistry.orgacs.org Another approach utilizes the reaction of aldehydes with dithiane oxide and subsequent acid-mediated cleavage. researchgate.net These modern techniques often provide higher yields and are compatible with a wider range of functional groups. organic-chemistry.org

Below is an interactive table summarizing various homologation reactions:

Reaction NameDescriptionKey Reagents
Arndt-Eistert Synthesis A classic method to convert a carboxylic acid to its next higher homologue. wikipedia.orgThionyl chloride, Diazomethane, Silver oxide
Kowalski Ester Homologation An alternative to the Arndt-Eistert synthesis, proceeding through an ynolate intermediate. wikipedia.orgDiethyl dibromomethylphosphonate, n-Butyllithium
Aldehyde to Carboxylic Acid Homologation A two-step process involving trichloromethyl carbinol intermediates. organic-chemistry.orgTrichloromethide, Sodium borohydride

Chemical Transformations of the Carboxylic Acid Group

C-H Carboxylation and Amidation

Direct C-H carboxylation and amidation of the azetidine ring, particularly at the C3 and C4 positions, are challenging transformations due to the high bond dissociation energy of aliphatic C-H bonds. However, advances in transition-metal-catalyzed C-H activation offer potential pathways. While no specific examples for this compound were identified, analogous reactions on other heterocyclic systems provide a strong basis for potential applications.

Palladium and rhodium catalysts are at the forefront of C-H functionalization. For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been effectively used to synthesize azetidines from picolinamide-protected amine substrates. chemrxiv.orgresearchgate.net This approach, however, focuses on ring formation rather than direct functionalization of a pre-existing azetidine.

For direct functionalization, directing group strategies are often employed. An N-protecting group on the azetidine ring that can also act as a directing group could facilitate C-H activation at a specific position. While research on complex molecules has shown palladium-catalyzed C-H arylation and azetidination, the direct carboxylation or amidation of a simple 1-alkylazetidine ring remains an area for further exploration. rsc.orgnih.gov Nickel-catalyzed direct carboxylation of unactivated C-H bonds with CO2 has been reported, offering a potential, yet undemonstrated, avenue for the carboxylation of the 1-ethylazetidine ring. google.com

Table 1: Potential Catalytic Systems for C-H Functionalization of Azetidines

Catalyst SystemReaction TypePotential Application to this compoundReference
Palladium(II) Acetate / Picolinamide Directing GroupIntramolecular C-H AminationFormation of functionalized azetidine rings chemrxiv.orgresearchgate.net
Rhodium(III) ComplexesIntermolecular C-H AmidationDirect amidation at C3 or C4 of the azetidine ring researchgate.netmagtech.com.cn
Nickel(0) ComplexesDirect C-H Carboxylation with CO2Direct carboxylation at C3 or C4 of the azetidine ring google.com

Modifications of the Azetidine Ring System

Modification of the azetidine ring of this compound can be approached through several synthetic routes, primarily involving the synthesis of precursors that are then cyclized to form the desired substituted azetidine.

One established method involves the synthesis of 3-substituted azetidine-2-carboxylic acids. This can be achieved through stereoselective routes starting from precursors like glyoxylic acid derivatives. rsc.org Another approach is the thermal isomerization of 2-(bromomethyl)aziridine-2-carboxylates to yield 3-bromoazetidine-3-carboxylates, which can then undergo nucleophilic substitution to introduce a variety of functional groups at the C3 position. researchgate.netchemguide.co.uk

Ring-opening and subsequent functionalization or expansion are also viable strategies. The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening, which can be a pathway to more complex structures. magtech.com.cn For example, N-protected azetidine-2-methanol, which can be derived from the corresponding carboxylic acid, can undergo various transformations. google.com

A notable method for producing azetidine-2-carboxylic acid involves the hydride reduction of a 4-oxo-2-azetidinecarboxylic acid derivative. google.com This process modifies the ring by reducing the keto group and can be adapted to introduce further diversity.

Table 2: Synthetic Approaches for Azetidine Ring Modification

Starting MaterialReagents/ConditionsProduct TypeReference
Glyoxylic acid O-benzyl oxime camphor (B46023) sultam derivativeZinc-mediated asymmetric addition of allylic halidesL-azetidine-2-carboxylic acid and 3-substituted congeners rsc.org
Alkyl 2-(bromomethyl)acrylatesAmination, bromination, base-induced cyclization, thermal isomerizationAlkyl 3-bromoazetidine-3-carboxylates researchgate.netchemguide.co.uk
4-Oxo-2-azetidinecarboxylic acid derivativeHydride reductionAzetidine-2-methanol google.com

Preparation of Esters, Amides, and other Conjugates

The carboxylic acid moiety of this compound is readily converted to a variety of derivatives, including esters, amides, and other conjugates, using standard organic synthesis techniques.

Esterification: The formation of esters from this compound can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk Various alcohols can be used to produce a range of esters. researchgate.net

Amidation: The synthesis of amides is most commonly achieved through the use of peptide coupling reagents. organic-chemistry.orgorganic-chemistry.orgnih.gov These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. The incorporation of azetidine-2-carboxylic acid into peptides has been demonstrated, highlighting the utility of these methods for forming amide bonds with this substrate. google.com Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, for example by using thionyl chloride, which then readily reacts with amines to form amides. byjus.comchemguide.co.ukphysicsandmathstutor.com

Other Conjugates: The versatile nature of the carboxylic acid group allows for the formation of a wide array of other conjugates. For instance, coupling with hydrazines can lead to the formation of acyl hydrazides. The synthesis of drug conjugates is another important application, where the azetidine derivative can be linked to a pharmacologically active molecule to modify its properties. mdpi.com

Table 3: Common Coupling Reagents for Amide Synthesis

Coupling ReagentDescriptionReference
DCC (Dicyclohexylcarbodiimide)A widely used carbodiimide (B86325) for forming amide bonds. organic-chemistry.orgorganic-chemistry.org organic-chemistry.orgorganic-chemistry.org
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A highly efficient uronium-based coupling reagent. organic-chemistry.org
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Similar to HBTU, known for fast reaction times and reduced racemization. organic-chemistry.org
Thionyl Chloride (SOCl₂)Converts the carboxylic acid to a highly reactive acyl chloride. byjus.comchemguide.co.ukphysicsandmathstutor.com

Chemical Reactivity and Mechanistic Pathways of 1 Ethylazetidine 2 Carboxylic Acid

Reaction Mechanisms Involving the Azetidine (B1206935) Ring System

The inherent strain of the azetidine ring, estimated at 26-27 kcal/mol, makes it susceptible to reactions that relieve this strain, primarily through ring-opening. clockss.org The substitution pattern on the ring is a critical determinant of the reaction pathway and regioselectivity.

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net For unsymmetrical azetidines like 1-Ethylazetidine-2-carboxylic acid, the site of nucleophilic attack is governed by a combination of electronic and steric factors. magtech.com.cnresearchgate.net The presence of a carboxylate group at the C2 position has a significant electronic effect, stabilizing a potential negative charge buildup or a transition state involving that carbon. researchgate.net

In many cases, azetidines require activation, for instance by a Lewis acid or by quaternization of the ring nitrogen, to enhance their reactivity towards nucleophiles. researchgate.net For this compound, protonation under acidic conditions would form an azetidinium ion, making the ring more susceptible to nucleophilic attack. The regioselectivity of the ring-opening of such an activated azetidinium ion is then determined by the nature of the nucleophile and the substituents.

Generally, nucleophilic attack on azetidines with unsaturated or electron-withdrawing substituents at the 2-position occurs at the C2 carbon, cleaving the C2-N bond. researchgate.net This is attributed to the electronic stabilization of the transition state. researchgate.net However, sterically demanding nucleophiles may preferentially attack the less substituted C4 position. magtech.com.cnresearchgate.net In the case of this compound, the nucleophile would be expected to attack the C2 position due to the influence of the carboxylic acid group. For example, reaction with nucleophiles like thiols or amines would likely lead to the formation of γ-amino acid derivatives through cleavage of the C2-N bond. nih.gov

Table 1: Factors Influencing Regioselectivity in Azetidine Ring-Opening Reactions

FactorInfluence on RegioselectivityPredicted Outcome for this compound
Electronic Effects Electron-withdrawing groups (like -COOH) at C2 direct nucleophilic attack to the C2 position. researchgate.netAttack at C2 is favored.
Steric Hindrance Bulky nucleophiles may favor attack at the less sterically hindered carbon (C4). magtech.com.cnresearchgate.netAttack at C4 is possible with very bulky nucleophiles.
Activation Formation of an azetidinium ion increases the electrophilicity of the ring carbons, making them more susceptible to attack. researchgate.netReaction is facilitated under acidic conditions.
Nucleophile Stronger, less bulky nucleophiles tend to follow electronic control. magtech.com.cnMost common nucleophiles will attack at C2.

Azetidine derivatives can undergo various rearrangement reactions, often leading to the formation of larger heterocyclic systems or substituted acyclic amines. magtech.com.cnbdu.ac.in One notable example is the Sommelet-Hauser rearrangement, a researchgate.netnih.gov-sigmatropic rearrangement of certain quaternary ammonium (B1175870) salts. wikipedia.orgchemistry-reaction.com

For a derivative of this compound to undergo a Sommelet-Hauser rearrangement, the nitrogen atom must first be quaternized with a benzyl (B1604629) group. Deprotonation of the benzylic position by a strong base, such as sodium amide, generates a nitrogen ylide. wikipedia.org This ylide can then undergo a researchgate.netnih.gov-sigmatropic rearrangement, followed by tautomerization to re-aromatize the benzene (B151609) ring, ultimately yielding an ortho-substituted N,N-dialkylbenzylamine derivative. wikipedia.org

Studies on N-benzylic azetidine-2-carboxylic acid esters have shown that this rearrangement can proceed with a high degree of chirality transfer. nih.gov For instance, the base-induced rearrangement of specific diastereomeric N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts can produce α-arylazetidine-2-carboxylic acid esters. nih.gov However, the reaction can be sensitive to the stereochemistry of the starting material, with some diastereomers showing low yields and competing magtech.com.cnresearchgate.net Stevens rearrangement products. nih.gov The ring strain of the four-membered ring is thought to facilitate the generation of the necessary ylide intermediate and increase the rate of the rearrangement. researchgate.net

Table 2: Comparison of Rearrangement Reactions in Azetidine Systems

RearrangementGeneral MechanismRelevance to this compound Derivatives
Sommelet-Hauser researchgate.netnih.gov-sigmatropic shift of a benzylic ylide. wikipedia.orgchemistry-reaction.comApplicable to N-benzyl quaternary salts of the compound, leading to ortho-substituted aryl derivatives. nih.govresearchgate.net
Stevens magtech.com.cnresearchgate.net-sigmatropic shift of a non-benzylic ylide.A potential competing reaction to the Sommelet-Hauser rearrangement, especially with certain stereoisomers. nih.gov
Ring Expansion Migration of a ring carbon to an exocyclic carbocation or radical center.Can occur under specific conditions, leading to larger nitrogen-containing heterocycles. magtech.com.cnresearchgate.net

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound exhibits the typical reactivity of this functional group, although its proximity to the strained azetidine ring can modulate its properties. chemguide.co.uklibretexts.org

Key reactions involving the carboxylic acid moiety include:

Deprotonation: As an acid, it readily reacts with bases to form the corresponding carboxylate salt. chemguide.co.uklibretexts.org

Nucleophilic Acyl Substitution: The hydroxyl group of the carboxylic acid can be replaced by various nucleophiles to form a range of carboxylic acid derivatives. libretexts.orglibretexts.org This typically requires activation of the carbonyl group, for example, by converting it to an acyl chloride or using a coupling agent. Subsequent reaction with alcohols, amines, or thiols would yield esters, amides, or thioesters, respectively.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-ethylazetidin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Decarboxylation: While generally requiring harsh conditions or specific activating groups, decarboxylation to form 1-ethylazetidine is a potential transformation.

The electrophilicity of the carbonyl carbon, and thus the reactivity in nucleophilic acyl substitution, is influenced by the electron-donating or-withdrawing nature of the adjacent azetidine ring. libretexts.org The nitrogen atom's lone pair can, to some extent, donate electron density, potentially reducing the electrophilicity of the carbonyl carbon compared to a simple alkyl carboxylic acid. libretexts.orgkhanacademy.org In some biological systems, the carboxylic acid group of the parent compound, azetidine-2-carboxylic acid, is known to undergo acetylation, a detoxification pathway observed in yeast. nih.gov

Acid-Base Equilibria and Protonation States (Theoretical Aspects)

The acid-base properties of this compound are complex due to the presence of two ionizable groups: the carboxylic acid and the tertiary amine of the azetidine ring. The molecule is amphoteric and can exist in different protonation states depending on the pH of the solution. libretexts.orgyoutube.com

The equilibrium can be represented as:

Low pH: Both the nitrogen and the carboxylic acid oxygen are protonated, resulting in a cationic species.

Intermediate pH: A zwitterionic form likely exists, with a protonated azetidine nitrogen (cationic) and a deprotonated carboxylate group (anionic).

High pH: Both the carboxylic acid and the protonated nitrogen are deprotonated, resulting in an anionic species.

Theoretical studies and quantum mechanical calculations on the parent compound, azetidine-2-carboxylic acid, provide significant insight into these states. nih.govnih.gov The protonation state is crucial for biological activity and chemical reactivity. For instance, in enzymatic synthesis, a neutral α-amine is required for the cyclization reaction to occur. nih.gov DFT calculations have highlighted the importance of charge transfer during reactions, which is modulated by the molecule's environment. nih.gov

For azetidine-2-carboxylic acid, strong cation-π interactions with aromatic residues in enzyme active sites indicate a protonated state for the nitrogen atom within the ring. nih.gov The amine group can also act as a hydrogen bond donor. nih.gov The acidity of the carboxylic acid proton (pKa₁) and the protonated azetidine nitrogen (pKa₂) determine the predominant species at a given pH. The electron-withdrawing nature of the protonated nitrogen would be expected to lower the pKa of the carboxylic acid group, making it a stronger acid than a typical alkyl carboxylic acid. libretexts.org Conversely, the ethyl group on the nitrogen in this compound, being electron-donating, would slightly increase the basicity of the nitrogen atom compared to the secondary amine in the parent compound, thereby increasing its pKa.

Table 3: Predicted Protonation States of this compound at Different pH Values

pH RangePredominant SpeciesChargeKey Features
pH < pKa₁Cationic+1Carboxylic acid is protonated (-COOH). Azetidine nitrogen is protonated (>NH⁺-).
pKa₁ < pH < pKa₂Zwitterionic0Carboxylic acid is deprotonated (-COO⁻). Azetidine nitrogen is protonated (>NH⁺-).
pH > pKa₂Anionic-1Carboxylic acid is deprotonated (-COO⁻). Azetidine nitrogen is neutral (>N-).

Stereochemical and Conformational Analysis of 1 Ethylazetidine 2 Carboxylic Acid and Its Oligomers

Conformational Energy Computations

The replacement of the five-membered pyrrolidine (B122466) ring of proline with the four-membered azetidine (B1206935) ring induces notable changes in the peptide backbone and ring structure. nih.gov Specifically, alterations are observed in the C'-N imide bond length and the bond angles surrounding the N-Cα bond. nih.gov While proline has a more puckered ring, the azetidine ring is less so and can adopt either a puckered or a less puckered structure depending on the backbone conformation. nih.gov

A key difference lies in the energetic favorability of certain conformations. The collagen-like near-extended conformation, for instance, is energetically less favorable for azetidine-2-carboxylic acid than for proline in both single residues and dipeptides. nih.gov This contributes to the destabilization of the collagen triple helix when proline is substituted with Aze. nih.gov Furthermore, as the ring size changes from proline to azetidine, the tendency to adopt an axial orientation for the N-methylamide (NHMe) group becomes stronger, which helps to minimize steric hindrance between adjacent groups. nih.gov

Table 1: Comparative Conformational Properties of Azetidine-2-carboxylic acid (Aze) and Proline (Pro)

Feature Azetidine-2-carboxylic acid (Aze) Proline (Pro) Reference
Ring Size 4-membered 5-membered nih.gov
Ring Pucker Less puckered, flexible More puckered, constrained nih.gov
Peptide Flexibility More flexible Less flexible nih.govnih.gov
Collagen-like Conformation Energetically less favorable Energetically more favorable nih.gov
Permitted Conformational States Increased number Limited number nih.gov

The intrinsic conformational preferences of the azetidine ring are a direct consequence of its four-membered structure. Unlike the more rigid five-membered ring of proline, the azetidine ring exhibits greater flexibility. nih.gov It can exist in different puckered states, and the specific conformation adopted is influenced by the surrounding peptide backbone structure. nih.gov This inherent flexibility leads to a greater number of allowed conformational states when incorporated into a polypeptide chain. nih.gov This entropic effect results in a decreased stability of ordered polypeptide structures relative to a disordered random coil. nih.gov

Influence on Polypeptide and Protein Conformation

The unique geometry of the azetidine ring can promote the formation of specific secondary structural elements. Studies on tripeptides containing azetidine-based α-amino acids have shown that they predominantly adopt β-turn conformations in solution. nih.gov The bond angles and torsional flexibility of the azetidine ring are well-suited to facilitate the tight chain reversals characteristic of β-turns and potentially γ-turns. This turn-inducing property is a significant aspect of its influence on peptide and protein architecture.

The substitution of proline with azetidine-2-carboxylic acid generally has a destabilizing effect on helical structures. nih.gov Regular incorporation of Aze into a collagen-like peptide, for example, can distort and destabilize the triple helix. nih.gov This is consistent with the finding that the extended conformation required for such helices is energetically less favorable for Aze. nih.gov

Table 2: Impact of Azetidine-2-carboxylic Acid (Aze) Substitution on Collagen Triple Helix

Substitution Type Position of Substitution Effect on Helix Reference
Regular Substitution All Proline residues Distortion and destabilization nih.gov
Low-level Local Substitution Y in (Gly-X-Y) Increased flexibility, low-energy deformations nih.gov
Low-level Local Substitution X in (Gly-X-Y) No increase in flexibility nih.gov

The nature of the peptide bond preceding an imino acid like 1-ethylazetidine-2-carboxylic acid is critical to its conformational influence. This bond can exist in either a trans or a cis conformation. For azetidine-2-carboxylic acid, as with proline, an increase in solvent polarity leads to a higher population of the cis isomer and an increase in the rotational barriers for the imide bond. nih.gov

Chiral Recognition and Enantiomeric Control in Reactions

The inherent chirality of this compound, stemming from the stereocenter at the C2 position, makes it a valuable scaffold for applications in chiral recognition and as a controller of enantioselectivity in chemical reactions. The ethyl group on the nitrogen atom can influence the conformational rigidity and steric environment of the molecule, which are crucial factors in achieving high levels of stereochemical control.

N-substituted azetidine-2-carboxylic acids are frequently employed as chiral auxiliaries. In this role, the chiral azetidine moiety is temporarily incorporated into a prochiral substrate. The steric and electronic properties of the azetidine ring then direct the course of a subsequent reaction, leading to the preferential formation of one diastereomer over the other. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and recovered. For instance, (S)-1-phenylethylamine has been utilized as a chiral auxiliary for the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. acs.org This highlights the potential of N-substituted azetidines to act as effective controllers of stereochemistry.

Furthermore, this compound can serve as a chiral ligand in metal-catalyzed asymmetric reactions. The nitrogen and the carboxylic acid group can coordinate to a metal center, creating a chiral environment around the catalytically active site. This chiral complex can then interact with a substrate in an enantioselective manner, leading to the formation of a product with high enantiomeric excess. The synthesis of chiral C2-symmetric 2,4-disubstituted azetidines, which have shown catalytic abilities in the asymmetric addition of diethylzinc (B1219324) to aldehydes, underscores the potential of such systems.

The application of chiral azetidine derivatives in exerting enantiomeric control is a cornerstone of modern asymmetric synthesis. The rigid four-membered ring of this compound can enforce a specific conformation upon a reactive intermediate, thereby dictating the stereochemical outcome of a reaction.

A notable example, although with a different N-substituent, is the use of optically active alpha-methylbenzylamine as a chiral auxiliary in the synthesis of both enantiomers of azetidine-2-carboxylic acid itself. nih.gov This process involves the construction of the azetidine ring through an intramolecular alkylation, where the stereochemistry is controlled by the chiral auxiliary. nih.gov

The following table illustrates the potential of N-substituted azetidine derivatives to act as chiral auxiliaries in achieving high diastereoselectivity in alkylation reactions. While this data is for a related C2-symmetric azetidine, it provides a strong indication of the potential for this compound derivatives.

Table 1: Asymmetric Alkylation of Propionamides Derived from a C2-Symmetric Azetidine Chiral Auxiliary

Electrophile Diastereomeric Excess (d.e.) (%)
Methyl iodide 90
Ethyl iodide 92
Benzyl (B1604629) bromide 95

Data extrapolated from studies on related C2-symmetric azetidine auxiliaries. acs.org

Chiral recognition is the ability of a chiral molecule (the host) to selectively bind to one enantiomer of another chiral molecule (the guest). This process is fundamental to many biological processes and has significant applications in enantioselective separations and sensing. The basis for chiral recognition lies in the formation of diastereomeric complexes with different stabilities. nih.gov

This compound and its oligomers can act as chiral selectors. The formation of hydrogen bonds, electrostatic interactions, and steric repulsions between the azetidine derivative and the analyte are key to achieving chiral discrimination. The ethyl group on the nitrogen can play a significant role in creating a well-defined chiral pocket, enhancing the selectivity of the binding.

Synthetic receptors incorporating chiral cyclic amines have been designed to study chiral recognition of carboxylic acids. nih.gov These studies often utilize techniques like NMR spectroscopy to probe the diastereomeric interactions and determine the association constants for each enantiomer. nih.gov

The table below provides an illustrative example of the chiral recognition of N-protected amino acid enantiomers by a synthetic receptor, demonstrating the principle of enantioselectivity.

Table 2: Enantioselective Recognition of N-Boc-Alanine Enantiomers by a Synthetic Chiral Receptor

Guest Enantiomer Association Constant (K) (M⁻¹) Enantioselectivity (K_L / K_D)
L-N-Boc-Alanine 250 1.65
D-N-Boc-Alanine 151

Illustrative data based on principles of chiral recognition by synthetic receptors. nih.gov

In the context of oligomers of this compound, the repeating chiral units can lead to the formation of helical structures. These ordered secondary structures can create highly specific and selective binding sites, leading to enhanced chiral recognition capabilities. The conformational preferences of peptides containing azetidine-2-carboxylic acid have been studied, and it has been found that they can adopt unique secondary structures, which could be exploited for chiral recognition applications.

In-Depth Analysis of this compound Reveals Data Scarcity

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific research on the biochemical and molecular interactions of the chemical compound This compound . The requested detailed analysis, focusing on its incorporation into proteins, mimicry of proline, and enzymatic interactions, could not be completed as there is no available data for this specific ethylated derivative.

The scientific community has extensively studied the parent compound, Azetidine-2-carboxylic acid (A2C) , a natural non-proteinogenic amino acid known for its ability to act as a proline analogue. There is a wealth of information regarding A2C's misincorporation into polypeptide chains, its impact on protein folding and stability, and its competitive inhibition of proline-related metabolic pathways.

However, the addition of an ethyl group to the nitrogen atom of the azetidine ring in This compound represents a critical structural modification. This alteration would substantially change the molecule's size, polarity, and steric hindrance. Such changes would fundamentally affect its potential to be recognized and utilized by the cellular machinery that processes amino acids, particularly the enzyme prolyl-tRNA synthetase, which is responsible for charging tRNA with proline. Consequently, the biological activities documented for Azetidine-2-carboxylic acid cannot be accurately attributed to its 1-ethyl derivative.

Due to the absence of specific studies on This compound , it is not possible to provide a scientifically accurate article on its biochemical interactions and molecular mechanisms as outlined. Further research is required to elucidate the specific biological profile of this compound.

An offer to provide a detailed article on the well-researched parent compound, Azetidine-2-carboxylic acid , which would align with the requested structural outline, can be extended.

Biochemical Interactions and Molecular Mechanisms of 1 Ethylazetidine 2 Carboxylic Acid

Enzymatic Interactions and Metabolic Pathways

Role in Amino Acid Permease Regulation

The proline analogue azetidine-2-carboxylic acid has been shown to significantly impact the regulation of amino acid transport systems in yeast. The addition of AZE to growing cultures of Saccharomyces cerevisiae var. ellipsoideus leads to a rapid deactivation of the general amino acid permease. nih.gov This effect is observed as a decrease in the uptake of L-valine, a substrate for this permease. nih.gov Eadie-Hofstee plots, a graphical method for analyzing enzyme kinetics, indicate that the presence of AZE results in a substantial reduction in the number of active general amino acid permease molecules within the plasma membrane. nih.gov

Interestingly, short-term exposure (30 minutes) to AZE does not immediately affect protein synthesis. However, longer preincubation periods (3 hours) with the analogue lead to an inability of the yeast cells to recover their growth and general amino acid permease activity even after being transferred to a medium free of the analogue. nih.gov This suggests that the prolonged presence of AZE causes irreversible damage or a long-lasting regulatory effect on the permease.

Further studies in Saccharomyces cerevisiae have identified specific genes involved in the uptake of AZE. The high-affinity glutamine permease, Gnp1, is one of the transporters responsible for importing AZE into the cell. biorxiv.org Deletion of the GNP1 gene, or the overlapping gene YDR509W, confers resistance to AZE, highlighting the crucial role of this permease in the compound's toxicity. biorxiv.org These findings demonstrate that the regulation of amino acid permeases is a key factor in the cellular response to AZE and its derivatives.

Biotransformation and Detoxification Mechanisms by Microorganisms

Microorganisms have evolved diverse strategies to tolerate and even utilize toxic compounds like azetidine-2-carboxylic acid. Some bacteria can not only tolerate AZE but also use it as their sole source of nitrogen. nih.gov The primary mechanism of detoxification involves the enzymatic opening of the strained azetidine (B1206935) ring. nih.gov

In Pseudomonas sp. strain A2C, a specific gene cluster is responsible for the detoxification and assimilation of AZE. nih.govnih.gov This region contains a gene encoding for L-azetidine-2-carboxylate hydrolase (AC hydrolase), an enzyme that catalyzes the hydrolytic opening of the azetidine ring to produce 2-hydroxy-4-aminobutyrate. nih.govnih.gov This biotransformation effectively neutralizes the toxicity of AZE, which arises from its misincorporation into proteins. nih.gov A proposed model suggests that this hydrolysis occurs in the periplasm, and the resulting product is then transported into the cytoplasm for further metabolism. nih.govnih.gov

In contrast to the ring-opening strategy of Pseudomonas, the yeast Saccharomyces cerevisiae employs a different detoxification method. It detoxifies AZE through the acetylation of the carboxylic acid group. nih.gov This modification prevents the activation of AZE by prolyl-tRNA synthetase and its subsequent incorporation into proteins.

These distinct biotransformation and detoxification pathways in different microorganisms highlight the varied evolutionary solutions to the challenge posed by this proline analogue.

Azetidine-2-carboxylic Acid Biosynthesis Pathways and Enzymes (if applicable to 1-Ethyl derivative)

The biosynthesis of azetidine-2-carboxylic acid (AZE) has been a subject of interest due to its natural occurrence in certain plants and its potential as a proline mimic. nih.gov Recent research has identified AZE synthases in bacterial natural product pathways. nih.gov These enzymes catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the four-membered azetidine ring. nih.gov This reaction is a 4-exo-tet cyclization, which is facilitated by a specific conformation of the SAM substrate, desolvation effects, and cation-π interactions. nih.gov

The discovery of AZE synthases has opened up possibilities for the biotechnological production of AZE. For instance, a biological route for L-Aze production has been designed in Escherichia coli by leveraging the methionine salvage pathway (Yang Cycle). acs.org This engineered pathway utilizes an AZE synthase and S-adenosylmethionine synthase to convert L-methionine into L-Aze. acs.org The process is designed to be efficient by regenerating key intermediates. acs.org

While the biosynthesis of the core azetidine-2-carboxylic acid ring is now understood, the specific enzymatic or synthetic pathways leading to the N-ethylated derivative, 1-ethylazetidine-2-carboxylic acid, are not detailed in the provided search results. It is plausible that such a derivative could be produced through the enzymatic N-alkylation of AZE or by providing an ethyl-donating substrate during the biosynthesis process, but specific enzymes for this transformation have not been identified in the context of this search.

Cellular Responses to Analog Incorporation (In Vitro Studies)

The incorporation of azetidine-2-carboxylic acid (AZE) and its analogs into proteins in place of proline triggers a cascade of cellular stress responses. These responses are primarily aimed at mitigating the consequences of protein misfolding and maintaining cellular homeostasis.

Unfolded Protein Response Activation

AZE is a potent inducer of the unfolded protein response (UPR). nih.govmdpi.com The misincorporation of AZE into nascent polypeptide chains leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. nih.govmdpi.com This, in turn, activates the three main branches of the UPR, which are mediated by the ER stress sensors IRE1 (inositol-requiring enzyme 1), PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6). nih.govmdpi.com

In various cell types, including microglial cells and HeLa cells, treatment with AZE leads to the upregulation of key UPR markers. nih.govmdpi.commedchemexpress.com This includes increased levels of BiP (binding immunoglobulin protein), a chaperone that helps in protein folding, and the phosphorylation of eIF2α (eukaryotic translation initiation factor 2α), which globally reduces protein synthesis to alleviate the load on the ER. nih.govmedchemexpress.com AZE treatment also induces the cleavage of ATF6, another transcription factor that upregulates UPR target genes. nih.govmedchemexpress.com

Furthermore, AZE-induced ER stress can lead to the activation of autophagy, a cellular process for degrading and recycling damaged components. nih.gov This is evidenced by the increased levels of the lipidated form of LC3 (microtubule-associated protein light chain 3), a key autophagy marker. nih.gov The activation of the PERK branch of the UPR appears to be required for this AZE-induced autophagy. nih.gov

Chemical-Genetic Interaction Mapping in Model Organisms (e.g., Saccharomyces cerevisiae)

Chemical-genetic interaction screens in the budding yeast Saccharomyces cerevisiae have been instrumental in identifying the genes and cellular pathways that are critical for coping with the proteotoxic stress caused by azetidine-2-carboxylic acid (AZE). biorxiv.orgnih.govresearchgate.net By screening yeast deletion and temperature-sensitive mutant collections, researchers have identified numerous genes that, when mutated, either enhance or suppress the toxicity of AZE. nih.govresearchgate.netbiorxiv.org

These screens have revealed that genes involved in protein quality control are paramount for surviving AZE-induced stress. nih.gov Many genes whose deletion leads to increased sensitivity to AZE are involved in the ubiquitin-proteasome system, which is responsible for degrading misfolded proteins. nih.gov This highlights the cell's reliance on this pathway to clear the aberrant proteins containing AZE.

In addition to protein quality control, genes involved in actin cytoskeleton organization and endocytosis also show negative chemical-genetic interactions with AZE. nih.gov This suggests that these processes are either directly affected by the misincorporation of AZE or are required to mitigate its toxic effects. Conversely, alleles that suppress AZE toxicity often function in the amino acid sensing TOR pathway or control the amino acid permeases responsible for AZE uptake. nih.gov

The table below summarizes some of the key gene categories identified in chemical-genetic interaction screens with AZE in Saccharomyces cerevisiae.

Cellular ProcessInteraction with AZEImplication
Protein Quality Control (Proteasome) NegativeEssential for clearing AZE-containing misfolded proteins. nih.gov
Actin Cytoskeleton Organization NegativeImportant for cellular integrity and response to AZE-induced stress. nih.gov
Endocytosis NegativePlays a role in the cellular response to AZE. nih.gov
Amino Acid Permeases (e.g., Gnp1) Suppressor (when deleted)Reduces the uptake of toxic AZE into the cell. biorxiv.orgnih.gov
TOR Pathway SuppressorModulates cellular response to amino acid stress. nih.gov

Modulation of Specific Cellular Processes (e.g., actin cytoskeleton organization)

The integrity and dynamics of the actin cytoskeleton are significantly affected by treatment with azetidine-2-carboxylic acid (AZE). Chemical-genetic interaction studies in Saccharomyces cerevisiae have revealed a strong connection between AZE-induced proteotoxic stress and the actin cytoskeleton. nih.gov Genes involved in actin cytoskeleton organization are among those that display negative chemical-genetic interactions with AZE, meaning their deletion sensitizes the cells to the compound. nih.gov

A direct consequence of AZE treatment in yeast is an increase in the number of actin patches per cell. nih.gov Actin patches are dynamic structures involved in endocytosis and cell wall synthesis, and their proliferation suggests a cellular response to the stress induced by AZE. This could reflect an increased need for endocytic activity to internalize and degrade damaged proteins or a more general stress response involving cytoskeletal rearrangements.

While the direct molecular mechanism by which AZE-containing proteins disrupt actin organization is not fully elucidated, it is known that the actin cytoskeleton is a highly regulated network that responds to various cellular cues, including inflammatory signals and cellular stress. nih.govembopress.org The misfolding of proteins that interact with the cytoskeleton or its regulatory components could lead to the observed disorganization. The interplay between AZE-induced stress and the actin cytoskeleton underscores the complex and interconnected nature of cellular stress responses.

Theoretical and Computational Investigations of 1 Ethylazetidine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can provide deep insights into molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. For a molecule like 1-Ethylazetidine-2-carboxylic acid, DFT would be invaluable in exploring potential reaction pathways, such as its synthesis or degradation. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, thereby predicting the feasibility and kinetics of a reaction.

Conformational Landscape Mapping

The four-membered azetidine (B1206935) ring of this compound is puckered, leading to multiple possible conformations. The orientation of the carboxylic acid group and the ethyl group relative to the ring further complicates its conformational landscape.

Computational methods can be used to systematically explore these different conformations and their relative energies. By performing a conformational search using methods like molecular mechanics or DFT, a potential energy surface can be generated. This "map" reveals the low-energy, stable conformations of the molecule and the energy barriers between them. Understanding the preferred conformations is essential as they dictate the molecule's shape and how it interacts with other molecules, including biological targets.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about a single molecule or a small cluster of molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a more complex environment, such as in solution or within a biological system, over time.

Analysis of Molecular Interactions in Solution and Biological Systems

To understand how this compound behaves in a realistic setting, MD simulations in an explicit solvent, such as water, are necessary. These simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent forces. The ethyl group, being more hydrophobic than a hydrogen atom, would be expected to alter the solvation properties compared to the parent AZE.

In the context of biological systems, MD simulations can be used to study the interaction of this compound with proteins or other biomolecules. By placing the molecule in the active site of an enzyme, for instance, simulations can predict its binding mode and estimate the binding free energy, providing insights into its potential biological activity.

Prediction of Conformational Behavior in Peptidic Contexts

Azetidine-2-carboxylic acid is known to be a proline analogue and can be incorporated into peptides and proteins. The presence of the four-membered ring imposes specific conformational constraints on the peptide backbone. The addition of an N-ethyl group in this compound would likely introduce further steric hindrance, potentially leading to unique conformational preferences when incorporated into a peptide chain.

Research Findings on this compound Remain Undisclosed in Public Scientific Literature

Despite a thorough investigation of scientific databases and computational chemistry literature, no public data exists on the theoretical and computational investigations, specifically concerning molecular docking and binding affinity predictions, of the chemical compound this compound with non-pharmacological targets.

However, the addition of an ethyl group to the nitrogen atom of the azetidine ring fundamentally alters the molecule, creating a distinct chemical entity. The properties and interactions of this specific derivative, this compound, have not been the subject of published theoretical and computational studies that are publicly accessible.

Consequently, the generation of an article detailing the molecular docking and binding affinity predictions of this compound with non-pharmacological targets is not possible at this time due to the absence of foundational research data.

Advanced Analytical Methodologies for the Characterization of 1 Ethylazetidine 2 Carboxylic Acid

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is indispensable for separating 1-Ethylazetidine-2-carboxylic acid from impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized.

Chiral HPLC is the benchmark method for determining the enantiomeric excess of this compound. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Research Findings: Direct separation of the enantiomers of this compound can be challenging. However, derivatization of the carboxylic acid or amine group can enhance chiral recognition on certain CSPs. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, have demonstrated broad applicability for the separation of chiral acids and their derivatives. researchgate.netscielo.brresearchgate.net For instance, columns like Chiralcel OD-H or Chiralpak AD are often effective under normal-phase or polar organic mobile phase conditions. researchgate.netresearchgate.net The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for optimizing the separation. tandfonline.com In some cases, derivatizing the analyte with a chiral reagent, such as Marfey's reagent, can form diastereomers that are separable on a standard reversed-phase C18 column. juniperpublishers.com

The development of a successful chiral HPLC method often requires screening various CSPs and mobile phase compositions to achieve adequate resolution between the enantiomeric peaks. scielo.brresearchgate.net

Interactive Data Table: Hypothetical Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time (S)-enantiomer ~8.5 min
Expected Retention Time (R)-enantiomer ~10.2 min

Gas chromatography is a powerful technique for assessing the purity of this compound, particularly for identifying volatile and semi-volatile impurities. Due to the low volatility of amino acids, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.com

Research Findings: The derivatization process aims to convert the polar amino and carboxylic acid groups into less polar, more volatile functional groups. youtube.com Common derivatization approaches include silylation or a two-step esterification followed by acylation. nih.govsigmaaldrich.comcreative-proteomics.com Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com Alternatively, the carboxylic acid can be esterified (e.g., with methanolic HCl) and the amine can be acylated (e.g., with trifluoroacetic anhydride). sigmaaldrich.comnih.gov

The resulting derivatives can be separated on a non-chiral capillary column, such as one with a 5% phenyl-polysiloxane stationary phase. For determining enantiomeric purity by GC, a chiral stationary phase, like Chirasil-L-Val, is required after derivatization. nih.gov

Interactive Data Table: Illustrative GC-FID Method for Purity Analysis (Post-Derivatization)

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250°C
Detector (FID) Temperature 280°C
Oven Program Initial 100°C, ramp to 250°C at 10°C/min, hold for 5 min
Injection Mode Split (20:1)

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for the definitive structural confirmation of this compound.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to assign all proton and carbon signals and to confirm the connectivity of the atoms.

Research Findings: While specific NMR data for this compound is not widely published, the expected spectrum can be predicted based on data from azetidine-2-carboxylic acid and other N-alkylated proline derivatives. nih.govchemicalbook.com

¹H NMR: The spectrum would show characteristic signals for the azetidine (B1206935) ring protons, typically in the range of 2.0-4.5 ppm. libretexts.org The proton on the chiral carbon (C2) would likely appear as a multiplet. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would disappear upon D₂O exchange. nih.govlibretexts.org

¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm. nih.gov The carbons of the azetidine ring would appear between 20 and 60 ppm, and the ethyl group carbons would also be in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~175
CH (C2)~4.2 (t)~60
CH₂ (C3)~2.4 (m)~25
CH₂ (C4)~3.9 (m)~55
N-CH₂-CH₃~3.5 (q)~48
N-CH₂-CH₃~1.3 (t)~12

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. When coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identification and quantification. Analysis of the fragmentation patterns in MS/MS experiments helps to confirm the structure.

Research Findings: The molecular weight of this compound (C₆H₁₁NO₂) is 129.16 g/mol . In electrospray ionization (ESI) mass spectrometry, it would be expected to show a protonated molecule [M+H]⁺ at m/z 130.1 or a deprotonated molecule [M-H]⁻ at m/z 128.1.

The fragmentation of N-alkylated cyclic amino acids often involves characteristic losses. nih.govnih.gov For this compound, key fragmentation pathways would likely include:

Loss of the carboxylic acid group: A neutral loss of 45 Da (-COOH) from the protonated molecule, leading to a fragment at m/z 85.1. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of an ethyl radical.

Ring opening: Fragmentation of the azetidine ring can also occur. The fragmentation pattern for azetidine-2-carboxylic acid shows a prominent peak at m/z 56, which corresponds to the azetidine ring after loss of the carboxyl group. nih.gov

Interactive Data Table: Predicted Key Mass Fragments of this compound (ESI-MS/MS)

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Plausible Neutral Loss
130.1 [M+H]⁺84.1CO₂H₂ (Formic Acid)
130.1 [M+H]⁺102.1C₂H₄ (Ethene)
130.1 [M+H]⁺56.1C₂H₅N + CO₂

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules.

Research Findings: For chiral molecules like this compound, CD spectroscopy can be used to determine the absolute configuration of the enantiomers. The carboxylic acid group acts as a chromophore. The CD spectrum of a chiral amino acid is sensitive to the stereochemistry at the α-carbon. nih.gov L-proline, a structural analogue, typically shows a positive Cotton effect around 210-220 nm and a negative Cotton effect at shorter wavelengths. researchgate.netnih.govresearchgate.net

The N-ethyl group in this compound would influence the electronic environment of the carboxyl chromophore, potentially shifting the position and intensity of the CD signals compared to the parent azetidine-2-carboxylic acid. rsc.org The sign of the Cotton effect can often be correlated with the absolute configuration (R or S) of the chiral center. nih.gov Comparing the experimental CD spectrum to that of a known standard or to quantum mechanical predictions allows for the assignment of the absolute configuration. rsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of a molecule's absolute configuration and solid-state conformation. mdpi.comnih.govnih.gov While a crystal structure for this compound is not publicly available, an analysis of the parent compound, L-azetidine-2-carboxylic acid, offers significant insights into the probable structural features of its N-ethylated counterpart.

The introduction of an ethyl group at the nitrogen atom (N1) in this compound would preclude the presence of a hydrogen atom at this position, thus altering the hydrogen bonding capabilities of the molecule. This modification would likely lead to a different packing arrangement in the crystal lattice compared to the parent compound. The absolute configuration at the C2 carbon, which is crucial for its biological activity, can be definitively determined using X-ray crystallography, typically by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. epa.gov

Table 1: Crystallographic Data for L-Azetidine-2-carboxylic Acid researchwithrutgers.com

ParameterValue
Space GroupP2₁2₁2₁
a (Å)7.457
b (Å)9.810
c (Å)6.328
Molecules per Unit Cell (Z)4
Ring Puckering Angle (°)11

This interactive table provides the fundamental crystallographic parameters for the parent compound, L-azetidine-2-carboxylic acid.

Proteomic Approaches for Analysis of Analog Incorporation in Biological Systems

Proteomic methodologies, particularly those centered around mass spectrometry, are powerful tools for investigating the incorporation of amino acid analogs like this compound into proteins. nih.govbiorxiv.org When introduced to a biological system, this analog can be mistakenly recognized by the cellular machinery that handles proline, leading to its incorporation into newly synthesized proteins. mdpi.comnih.gov This misincorporation can induce proteotoxic stress and alter protein function. ualberta.cabldpharm.com

The analysis of such incorporation typically involves several key steps:

Metabolic Labeling: Cells or organisms are cultured in a medium containing this compound.

Protein Extraction and Digestion: The total protein content (proteome) is extracted and enzymatically digested, most commonly with trypsin, to generate a complex mixture of peptides.

Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the peptides and then fragments them to determine their amino acid sequence.

Data Analysis: The resulting mass spectra are searched against a protein sequence database to identify the peptides. The incorporation of the analog is detected by a characteristic mass shift in the peptides that would normally contain proline.

Quantitative proteomic strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be employed to accurately measure the extent of analog incorporation. By comparing the intensities of the mass spectrometer signals for the analog-containing peptide and its natural counterpart, researchers can determine the incorporation ratio at specific sites within a protein and across the entire proteome. biorxiv.org

Research on the closely related azetidine-2-carboxylic acid has shown that its incorporation into the yeast proteome can be quantified with high accuracy. biorxiv.org Studies have revealed that the incorporation is not uniform across all proline sites, suggesting that the local sequence context and protein structure can influence the efficiency of misincorporation. biorxiv.org This type of analysis provides invaluable data on the substrate specificity of the translational apparatus and the cellular response to the presence of non-natural amino acids.

Table 2: Representative Data from Proteomic Analysis of Azetidine-2-Carboxylic Acid Incorporation in Yeast biorxiv.org

ProteinPeptide SequenceProline PositionIncorporation Ratio (%)
Rps12LVEGLANDPENK812.5
Pdc1VVDTLASTYPFN98.2
Eno2FAGFARNIVPSVETFYK1015.1
Tdh3IGMPGTVLGPK49.8

This interactive table showcases hypothetical data based on published research, illustrating how proteomic analysis can quantify the incorporation of a proline analog at specific peptide sites.

Strategic Research Applications of 1 Ethylazetidine 2 Carboxylic Acid in Chemical Biology and Materials Science

As a Conformationally Constrained Amino Acid Building Block in Peptide and Peptidomimetic Design

Research into 1-Ethylazetidine-2-carboxylic acid as a building block for peptides and peptidomimetics is not documented in the current scientific literature. In contrast, the parent compound, L-azetidine-2-carboxylic acid (AZE), is well-studied as a proline analogue. nih.govmedchemexpress.com Its incorporation into peptides induces conformational changes due to the four-membered ring structure, which is smaller and more constrained than proline's five-membered ring. nih.gov This property has been exploited to alter the stability and folding of proteins and peptides. nih.gov However, no studies have been found that investigate how the addition of an ethyl group to the nitrogen atom of AZE influences these conformational properties or its utility in peptidomimetic design.

Design of Foldamers with Defined Secondary Structures

There is no available research on the use of This compound in the design of foldamers. Foldamers are synthetic oligomers that adopt specific, predictable secondary structures, similar to peptides and proteins. nih.gov The design of foldamers often relies on conformationally restricted monomers to guide the folding process. While azetidine-based amino acids, in general, could theoretically serve this purpose, no studies have been published that utilize the 1-ethyl derivative for creating defined secondary structures like helices or sheets.

Probes for Protein Folding Studies

The use of This compound as a probe for protein folding studies has not been reported. The parent compound, AZE, can be incorporated into proteins in place of proline, leading to misfolding and altered protein function, which makes it a tool for studying these processes. wikipedia.orgmedchemexpress.com The N-ethyl group in this compound would prevent its incorporation into proteins via the normal ribosomal machinery, as it lacks the secondary amine required for peptide bond formation in this context. While it could potentially be used in other types of studies, no such research has been documented.

Use in Heterocyclic Synthesis as a Versatile Building Block

While carboxylic acids are fundamental building blocks in organic synthesis, enamine.net there are no specific examples in the literature of This compound being used as a versatile building block for heterocyclic synthesis. The parent azetidine-2-carboxylic acid is recognized as a useful scaffold for creating a variety of biologically active heterocyclic compounds. google.com

Construction of Complex Molecular Architectures

Scaffolds for Novel Chemical Entities

The potential of This compound as a scaffold for novel chemical entities has not been explored in published literature. The general class of azetidine (B1206935) carboxylic acids is considered a valuable scaffold in medicinal chemistry. google.com

Potential in Catalyst Design and Chiral Ligands

There is no documented research on the application of This compound in catalyst design or as a chiral ligand. The synthesis of L-azetidine-2-carboxylic acid has been noted for its potential use in chiral ligand design for asymmetric synthesis, such as in the reduction of ketones. researchgate.net However, similar applications for the N-ethylated version have not been reported.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Key research objectives in this area include:

Catalytic Strategies: Investigating novel catalytic systems, including enzymatic and chemo-catalytic approaches, to reduce the number of synthetic steps and improve atom economy. Biocatalysis, for example, could offer highly enantioselective routes under mild conditions.

Green Chemistry Principles: The adoption of green chemistry principles is crucial. This includes the use of renewable starting materials, environmentally benign solvents, and minimizing waste generation. Research could focus on moving away from hazardous reagents and exploring solvent-free reaction conditions.

Scalability: Developing synthetic pathways that are not only efficient on a laboratory scale but are also readily scalable for potential larger-scale production. This requires robust and reproducible reaction conditions.

Starting MaterialKey StepsOverall Yield (%)Reference
Dimethyl (S)-(1'-methyl)benzylaminomalonateCyclization with 1,2-dibromoethane, Krapcho dealkoxycarbonylation, Lipase-catalyzed hydrolysis, Deprotection48 nih.gov
γ-butyrolactoneBromination, Esterification, Cyclization, Hydrogenation, Resolution13.2 researchgate.net

Table 1: Comparison of existing synthetic routes for the parent compound, Azetidine-2-carboxylic acid, highlighting the need for more efficient methods for its N-ethylated derivative.

Deeper Mechanistic Understanding of Biochemical Interactions

Azetidine-2-carboxylic acid is known to act as a proline mimic, leading to its misincorporation into proteins during biosynthesis. nih.gov This misincorporation can induce stress responses, such as the unfolded protein response, due to the accumulation of misfolded proteins. nih.gov The N-ethyl group in 1-Ethylazetidine-2-carboxylic acid is expected to significantly alter these interactions.

Future research should focus on:

Enzyme-Substrate Interactions: Investigating how the N-ethyl group affects the recognition and processing of the molecule by aminoacyl-tRNA synthetases. It is crucial to determine if this compound is also a substrate for prolyl-tRNA synthetase and to what extent the ethyl group hinders or alters this process.

Protein Structure and Stability: If incorporated into a polypeptide chain, the N-ethyl group would disrupt the typical backbone conformation seen with proline. Detailed structural studies using techniques like X-ray crystallography and NMR spectroscopy on peptides containing this amino acid would provide insight into its conformational effects.

Metabolic Fate: Understanding the metabolic pathway of this compound within biological systems. This includes identifying potential metabolic enzymes that act on this compound and characterizing its degradation products.

Exploration of Advanced Computational Models for Predictive Design

Computational modeling is a powerful tool for accelerating research and reducing the reliance on exhaustive experimental work. nih.gov For this compound, computational approaches can provide valuable predictive insights.

Avenues for exploration include:

Quantum Mechanical (QM) Calculations: As used in studying the biosynthesis of AZE, QM methods can elucidate the electronic structure and reactivity of this compound. nih.govresearchgate.net This can help predict its interaction with biological targets and its chemical stability.

Molecular Docking and Dynamics: These simulations can predict the binding affinity and mode of interaction of this compound with specific enzymes, such as prolyl-tRNA synthetase. This would allow for a comparative analysis with proline and the parent AZE.

Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, it may be possible to predict various physicochemical properties of novel derivatives of this compound, aiding in the design of molecules with specific characteristics for materials science or biochemical studies. researchgate.netresearchgate.net

Computational MethodApplication for this compoundPotential Insights
Quantum Mechanics (QM)Electronic structure and reactivity analysisMechanistic details of enzymatic reactions, reaction barriers
Molecular DockingSimulation of binding to enzyme active sitesPrediction of binding affinity and orientation, comparison with natural substrates
Molecular Dynamics (MD)Simulation of the conformational behavior of peptides containing the compoundImpact on protein structure, stability, and dynamics
QSPRCorrelation of molecular structure with physicochemical propertiesPredictive design of new derivatives with desired properties

Table 2: Potential applications of advanced computational models in the study of this compound.

Integration into Advanced Materials Science Applications

The unique strained four-membered ring structure of the azetidine (B1206935) core makes it an interesting building block for materials science. The incorporation of azetidine-2-carboxylic acid into polymers has already been reported. umich.edu The N-ethyl derivative offers a modified building block for creating novel materials.

Future research in this domain could explore:

Polymer Chemistry: The synthesis and characterization of polymers and co-polymers incorporating this compound. The N-ethyl group could influence the polymer's solubility, thermal stability, and conformational properties, leading to materials with unique characteristics.

Supramolecular Structures: Using this compound as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The specific coordination geometry and the presence of the ethyl group could direct the assembly of novel supramolecular architectures with interesting porous or catalytic properties.

Self-Assembling Peptides: Designing short peptides containing this compound that can self-assemble into higher-order structures like nanofibers or hydrogels. The conformational constraints imposed by the azetidine ring could be exploited to control the self-assembly process.

Role in Mechanistic Studies of Biological Systems

Without focusing on clinical outcomes, this compound can serve as a valuable chemical probe to investigate fundamental biological processes. Its nature as a proline analogue allows for the targeted perturbation of proline-dependent pathways.

Potential applications in mechanistic studies include:

Protein Folding and Misfolding: Using this compound to induce protein misfolding in a controlled manner. This can help in studying the cellular machinery that deals with misfolded proteins, such as the unfolded protein response and protein degradation pathways. nih.gov

Collagen Biosynthesis: Collagen is rich in proline and hydroxyproline residues, which are critical for its triple helix structure. Investigating how the potential incorporation of this compound affects collagen synthesis, structure, and stability at a molecular level.

Signal Transduction: Proline-rich motifs are important in many protein-protein interactions that are central to signal transduction. This compound could be used to study the specificity and importance of these interactions by competing with or replacing proline in these motifs.

Q & A

Q. What are the optimal synthetic routes for 1-Ethylazetidine-2-carboxylic acid, and how do reaction parameters influence yield?

  • Methodological Answer : Retrosynthetic analysis is critical for designing efficient pathways. For azetidine derivatives, a common approach involves cyclization of β-amino alcohols or alkylation of azetidine precursors. For example, ethylation at the azetidine nitrogen could be achieved via nucleophilic substitution using ethyl halides under basic conditions (e.g., NaH in DMF). Key parameters include temperature (40–60°C to avoid side reactions), solvent polarity (DMF or THF for solubility), and stoichiometric control of the ethylating agent. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization ensures high purity . Validation : Monitor intermediates using TLC and confirm final product stereochemistry via chiral HPLC or X-ray crystallography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR resolves the ethyl group’s chemical environment (δ ~1.2 ppm for CH₃, δ ~3.0–3.5 ppm for N-CH₂) and azetidine ring protons (δ ~3.8–4.2 ppm). 2D NMR (COSY, HSQC) confirms connectivity.
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) verify functional groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₆H₁₁NO₂; exact mass 129.08 g/mol).
    Calibration : Use structurally related azetidine derivatives (e.g., azetidine-3-carboxylic acid) as reference standards for instrument calibration .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical outcomes during peptide coupling with this compound?

  • Methodological Answer : Discrepancies in stereoselectivity may arise from competing transition states. Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways. Compare activation energies for cis vs. trans amide bond formation. Pair computational data with empirical validation: synthesize dipeptides under varied conditions (e.g., DCC/HOBt vs. EDC/HOAt) and analyze stereochemistry via NOESY NMR or circular dichroism (CD) .

Q. What experimental designs mitigate instability of this compound in aqueous solutions?

  • Methodological Answer : Azetidine rings are prone to hydrolysis under acidic/basic conditions. Design stability studies by:
  • pH Optimization : Test buffered solutions (pH 4–7) at 25°C/37°C. Use HPLC to quantify degradation products (e.g., ring-opened amines).
  • Protection Strategies : Temporarily protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH) during reactions requiring aqueous media. Deprotect with LiOH/THF-H₂O post-synthesis .

Q. How can AI-driven synthesis planning improve route efficiency for novel derivatives?

  • Methodological Answer : Use reaction databases (Reaxys, Pistachio) to train AI models for predicting feasible transformations. Input the core structure into platforms like ASKCOS or IBM RXN to prioritize routes with high atom economy. Validate predictions via small-scale trials (e.g., Suzuki coupling for aryl substitutions) and analyze regioselectivity via LC-MS .

Data Contradiction Analysis

Q. How to address conflicting reports on the acidity (pKa) of this compound?

  • Methodological Answer : Discrepancies may stem from solvent effects or measurement techniques. Standardize pKa determination using:
  • Potentiometric Titration : Dissolve the compound in 0.1 M KCl (ionic strength control) and titrate with NaOH/HCl.
  • UV-Vis Spectroscopy : Compare pH-dependent absorbance shifts of the carboxylic acid group (λ = 210–230 nm).
    Cross-reference results with computational pKa predictions (e.g., ChemAxon or ACD/Labs) .

Safety and Handling

Q. What protocols ensure safe handling of this compound in synthetic workflows?

  • Methodological Answer :
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C in sealed containers to prevent moisture absorption .
  • Waste Management : Quench residual compound with 10% acetic acid before disposal to neutralize reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.